Product packaging for KRA-533(Cat. No.:CAS No. 10161-87-2)

KRA-533

Cat. No.: B1673769
CAS No.: 10161-87-2
M. Wt: 314.17 g/mol
InChI Key: WZQJLTLURXNPQG-UHFFFAOYSA-N
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Description

The Central Role of RAS in Cellular Proliferation and Differentiation

RAS proteins, including HRAS, KRAS, and NRAS, function as molecular switches within the cell, transmitting signals from activated surface receptors through diverse downstream pathways. nih.govabcam.comwikipedia.org These pathways ultimately regulate the transcription of genes controlling cell growth, differentiation, and survival. abcam.comwikipedia.org RAS proteins cycle between an inactive, GDP-bound state ("off") and an active, GTP-bound state ("on"). abcam.comcancerbiomed.orgmdanderson.org This cycle is tightly controlled by guanine (B1146940) nucleotide exchange factors (GEFs), which promote GTP binding and activation, and GTPase-activating proteins (GAPs), which stimulate GTP hydrolysis and inactivation. abcam.comcancerbiomed.orgresearchgate.netresearchgate.net Key downstream signaling cascades activated by RAS include the RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, both of which are critical for promoting cell proliferation and survival. abcam.comwikipedia.orgresearchgate.netnih.govaacrjournals.orgmdpi.comnih.govmdpi.com

Oncogenic KRAS Mutations: Prevalence and Clinical Significance in Human Cancers

Mutations in RAS genes are among the most common oncogenic alterations in human cancers, with KRAS being the most frequently mutated isoform. abcam.comwikipedia.orgmdpi.commdpi.comnih.gov These mutations, often occurring at codons 12, 13, and 61, impair the intrinsic GTPase activity of KRAS, locking the protein in a constitutively active, GTP-bound state. abcam.commdanderson.orgmdpi.comyuntsg.com This persistent activation drives uncontrolled cell proliferation, survival, and other hallmarks of cancer. abcam.comwikipedia.orgmdpi.comfrontiersin.org

The prevalence of KRAS mutations varies significantly across different cancer types. mdpi.commdpi.com Pancreatic ductal adenocarcinoma (PDAC) exhibits the highest frequency, with mutations present in over 80% of cases, predominantly the G12D subtype. mdanderson.orgmdpi.commdpi.com Colorectal cancer (CRC) also shows a high incidence of KRAS mutations, around 30-40%, with G12D and G12V being common. mdanderson.orgmdpi.commdpi.com In non-small cell lung cancer (NSCLC), KRAS mutations are found in approximately 20-35% of cases, with G12C being the most frequent subtype in smokers. mdanderson.orgmdpi.commdpi.commdpi.comersnet.orgaacrjournals.org

The presence of oncogenic KRAS mutations is often associated with a poorer prognosis and can predict resistance to certain standard therapies, particularly anti-EGFR antibodies in CRC. mdpi.comnih.govclinicaltrials.euaacrjournals.org

Here is a summary of KRAS mutation prevalence in common cancers:

Cancer TypeApproximate KRAS Mutation FrequencyMost Common Subtypes
Pancreatic Adenocarcinoma>80% mdanderson.orgmdpi.commdpi.comG12D mdpi.commdpi.com
Colorectal Cancer30-40% mdanderson.orgmdpi.commdpi.comG12D, G12V mdpi.com
Non-Small Cell Lung Cancer20-35% mdanderson.orgmdpi.commdpi.commdpi.comersnet.orgG12C (smokers) mdpi.comersnet.org

Current Therapeutic Approaches and Challenges in Directly Targeting KRAS

For many years, KRAS was considered an "undruggable" target due to its smooth surface, high affinity for GTP, and lack of obvious binding pockets suitable for small molecule inhibitors. cancerbiomed.orgmdpi.comhuborganoids.nlmdpi.combohrium.com Early attempts to target KRAS indirectly, such as inhibiting farnesyltransferase which is involved in KRAS membrane localization, showed limited success in clinical trials. mdpi.com Similarly, targeting downstream effectors like MEK and PI3K has faced challenges, including dose-limiting toxicities and the activation of compensatory pathways. aacrjournals.orgaacrjournals.orgnih.gov

However, recent breakthroughs have led to the development of direct KRAS inhibitors, particularly those targeting the KRAS G12C mutation. mdpi.commdpi.combohrium.com These inhibitors, such as sotorasib (B605408) and adagrasib, covalently bind to the mutated cysteine residue in the switch II pocket, locking KRAS G12C in an inactive, GDP-bound state. mdpi.comaacrjournals.orghematologyandoncology.netnih.govtvarditherapeutics.com While these G12C-specific inhibitors have shown clinical activity, they are only effective for a subset of KRAS-mutated cancers. mdpi.commdpi.comaacrjournals.orgnih.gov Targeting other prevalent KRAS mutations, such as G12D and G12V, remains a significant challenge. huborganoids.nlaacrjournals.org Furthermore, resistance to KRAS G12C inhibitors can develop through various mechanisms, including the acquisition of secondary mutations or activation of alternative signaling pathways. mdpi.commdpi.comhuborganoids.nlmdpi.com

Emergence of KRAS Agonists as a Novel Therapeutic Modality

Given the challenges associated with inhibiting constitutively active oncogenic KRAS, alternative strategies are being explored. One such novel approach is the use of KRAS agonists. Unlike inhibitors that aim to block KRAS activity, agonists are designed to bind to KRAS and potentially modulate its function in a way that leads to anti-tumor effects. This represents a departure from traditional targeted therapy approaches for oncogenes.

The Chemical Compound KRA-533

This compound is a small molecule that has been identified as a potent KRAS agonist. medchemexpress.comresearchgate.net Research indicates that this compound binds to the GTP/GDP binding pocket of the KRAS protein. medchemexpress.comresearchgate.net

Detailed research findings on this compound highlight its proposed mechanism of action. In vitro studies using GDP/GTP exchange assays suggest that this compound activates KRAS by preventing the cleavage of GTP into GDP. researchgate.net This action leads to the accumulation of KRAS in its constitutively active, GTP-bound state. medchemexpress.comresearchgate.net

Studies have investigated the effects of this compound on human lung cancer cells. Treatment with this compound resulted in increased KRAS activity and suppression of cell growth. researchgate.netnih.govcancer-genetics.org Notably, lung cancer cell lines harboring KRAS mutations demonstrated relative sensitivity to this compound compared to cell lines without such mutations. researchgate.netnih.govcancer-genetics.orgaacrjournals.orgresearchgate.net

Further research explored the binding interaction of this compound with KRAS. This compound was shown to directly bind to wild-type KRAS as well as several mutant forms, including G12C, G12D, and G13D. medchemexpress.com The compound activates wild-type KRAS in a dose-dependent manner and further enhances the activity of active KRAS mutants. medchemexpress.com Site-directed mutagenesis studies revealed that the interaction of this compound with the K117 residue in KRAS is essential for its ability to enhance KRAS activity. researchgate.netnih.gov Mutating K117 resulted in the failure of this compound to bind and activate KRAS. researchgate.netnih.gov

Intriguingly, this compound-mediated KRAS activation has been shown to trigger both apoptotic and autophagic cell death pathways in cancer cells. medchemexpress.comresearchgate.netnih.govaacrjournals.orgresearchgate.net Studies in human lung cancer cells treated with this compound demonstrated increased levels of markers associated with apoptosis, such as pERK, active caspase 3, and PARP cleavage. medchemexpress.comresearchgate.net Autophagy markers, including Beclin1 and LC3-II, were also found to be modulated by this compound treatment. researchgate.net

Preclinical studies using mutant KRAS lung cancer xenografts and genetically engineered mutant KRAS-driven lung cancer models have investigated the in vivo effects of this compound. These studies indicated that this compound suppressed tumor growth in a dose-dependent manner and induced apoptosis and autophagy in tumor tissues. medchemexpress.comresearchgate.netnih.gov

Here is a summary of selected research findings on this compound:

Study TypeCell Lines/ModelsKey Findings
In vitroHuman lung cancer cells (HCC827, H157, H292) medchemexpress.comresearchgate.netEnhanced KRAS activity in a dose-dependent manner. medchemexpress.comresearchgate.net Suppressed cell growth. researchgate.netnih.govcancer-genetics.org Induced apoptosis and autophagy. medchemexpress.comresearchgate.netnih.govaacrjournals.orgresearchgate.net
In vitroVarious cell lines (with and without KRAS mutation) researchgate.netnih.govcancer-genetics.orgaacrjournals.orgresearchgate.netCell lines with KRAS mutations were relatively more sensitive to this compound. researchgate.netnih.govcancer-genetics.orgaacrjournals.orgresearchgate.net
In vitro bindingWild-type and mutant KRAS proteins (G12C, G12D, G13D) medchemexpress.comDirectly binds to KRAS proteins. medchemexpress.com Interaction with K117 is essential for activation. researchgate.netnih.gov
In vivo preclinicalMutant KRAS lung cancer xenografts, genetically engineered models medchemexpress.comresearchgate.netnih.govSuppressed tumor growth in a dose-dependent manner. medchemexpress.comresearchgate.netnih.gov Induced apoptosis and autophagy in tumor tissues. medchemexpress.comresearchgate.netnih.gov

The development of this compound as a KRAS agonist represents a novel strategy for potentially targeting KRAS-driven cancers. researchgate.netnih.gov By promoting the accumulation of active, GTP-bound KRAS, this compound appears to induce cell death pathways in cancer cells, particularly those harboring KRAS mutations. medchemexpress.comresearchgate.netnih.govaacrjournals.orgresearchgate.net This approach contrasts with the more widely explored strategy of inhibiting oncogenic KRAS activity.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16BrNO3 B1673769 KRA-533 CAS No. 10161-87-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[4-[(2-bromoacetyl)amino]butyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO3/c14-9-12(16)15-8-2-1-3-10-4-6-11(7-5-10)13(17)18/h4-7H,1-3,8-9H2,(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZQJLTLURXNPQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCNC(=O)CBr)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00296901
Record name 4-{4-[(bromoacetyl)amino]butyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

314.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10161-87-2
Record name NSC112533
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=112533
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-{4-[(bromoacetyl)amino]butyl}benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00296901
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Discovery and Primary Characterization of Kra 533

Identification of KRA-533 as a Potent Small Molecule KRAS Agonist

This compound has been identified as a novel, potent small molecule that functions as a KRAS agonist. medchemexpress.comnih.govimmunomart.org Its discovery offers a unique therapeutic approach for cancers harboring KRAS mutations, which have historically been challenging to target. Unlike inhibitors that aim to block KRAS signaling, this compound acts by binding to the GTP/GDP binding pocket of the KRAS protein. nih.govimmunomart.org This interaction prevents the cleavage of GTP to GDP, leading to an accumulation of the active, GTP-bound form of KRAS. nih.govnih.govresearchgate.net

The mechanism of this compound involves hyperactivating KRAS signaling pathways, which paradoxically triggers programmed cell death in cancer cells through both apoptosis and autophagy. medchemexpress.comnih.gov This effect is particularly pronounced in cancer cells with existing KRAS mutations, suggesting a degree of selectivity for these tumors. nih.gov

Molecular modeling and in vitro assays have demonstrated that this compound directly binds to both wild-type (WT) and various mutant forms of the KRAS protein, including G12C, G12D, and G13D. medchemexpress.comnih.gov The binding of this compound to KRAS has been shown to be dependent on the K117 residue within the protein. nih.govresearchgate.net Mutation of this specific amino acid to alanine (K117A) resulted in a failure of this compound to bind to KRAS, thereby negating its activity-enhancing effects. nih.govresearchgate.net

The table below summarizes the binding characteristics of this compound to different KRAS protein variants.

KRAS VariantThis compound BindingConsequence of Binding
Wild-Type (WT)YesEnhanced KRAS activity
G12C MutantYesFurther enhanced KRAS activity
G12D MutantYesFurther enhanced KRAS activity
G13D MutantYesFurther enhanced KRAS activity
K117A MutantNoNo effect on KRAS activity

Initial Preclinical Observations of this compound's Antitumor Potential

Initial preclinical studies have provided evidence for the antitumor potential of this compound, particularly in the context of non-small cell lung cancer (NSCLC). nih.gov In vitro experiments using various human NSCLC cell lines demonstrated that treatment with this compound leads to increased KRAS activity and subsequent suppression of cell growth. nih.govnih.gov Notably, lung cancer cell lines with KRAS mutations exhibited greater sensitivity to this compound compared to those without such mutations. nih.govnih.gov

The antitumor effects of this compound are linked to its ability to induce both apoptosis and autophagy in cancer cells. medchemexpress.comnih.gov Treatment of NSCLC cells with this compound resulted in a dose-dependent increase in KRAS activity, which correlated with elevated levels of pERK, an indicator of downstream pathway activation. medchemexpress.com This was accompanied by markers of apoptosis, such as an increased ratio of active caspase 3 to procaspase 3 and PARP cleavage. medchemexpress.com

In vivo studies using xenograft models of mutant KRAS lung cancer have further substantiated the antitumor efficacy of this compound. medchemexpress.com Administration of this compound suppressed tumor growth in a dose-dependent manner. medchemexpress.com Furthermore, in genetically engineered mouse models with KRAS G12D-driven lung cancer, this compound treatment led to a significant reduction in tumor burden and prolonged the survival of the mice. nih.govresearchgate.net These preclinical findings highlight the potential of this compound as a therapeutic agent for KRAS-mutant cancers. nih.gov

The following table details the observed effects of this compound in preclinical lung cancer models.

Model SystemKRAS Mutation StatusKey Findings
Human NSCLC Cell Lines (in vitro)Mutant and Wild-TypeIncreased KRAS activity, growth suppression (more sensitive in mutant lines), induction of apoptosis and autophagy.
Mutant KRAS Lung Cancer Xenografts (in vivo)MutantDose-dependent suppression of tumor growth, induction of apoptosis and autophagy in tumor tissues.
Genetically Engineered KRAS G12D Mice (in vivo)G12DSignificant reduction in lung tumor burden, prolonged survival.

Elucidation of Kra 533 S Molecular Mechanism of Action on Kras

Direct Binding and Conformational Modulation of the KRAS Protein

KRA-533 has been shown to directly bind to the KRAS protein. This binding event is critical for its mechanism of action as a KRAS agonist.

Localization within the GTP/GDP Binding Pocket of KRAS

Studies have demonstrated that this compound binds to the GTP/GDP binding pocket of the KRAS protein. nih.govabmole.comresearchgate.netmedchemexpress.comchemsrc.comprobechem.comlabcompare.comnih.govarctomsci.commedchemexpress.comresearchgate.net This pocket is the site where KRAS normally binds to either guanosine (B1672433) triphosphate (GTP) or guanosine diphosphate (B83284) (GDP), which dictates its activation state. The binding of this compound to this site suggests it interferes with the normal nucleotide cycling of KRAS.

Critical Role of Specific KRAS Residues in this compound Interaction (e.g., Lysine 117)

Specific amino acid residues within the KRAS protein are crucial for the interaction with this compound. Notably, Lysine 117 (K117) has been identified as a required site for this compound binding and subsequent KRAS activation. nih.govresearchgate.netprobechem.comresearchgate.netresearchgate.netnih.govresearchgate.netresearchgate.net Research involving a mutant KRAS (K117A) showed a failure of this compound to bind and enhance KRAS activity, indicating the importance of this residue, potentially through hydrogen bonding. researchgate.netprobechem.comresearchgate.netresearchgate.netnih.gov

Regulation of KRAS Guanine (B1146940) Nucleotide Exchange Dynamics

The binding of this compound to the GTP/GDP pocket impacts the dynamic exchange of guanine nucleotides on KRAS, thereby affecting its activation state.

Mechanism of GTP Hydrolysis Prevention

This compound activates KRAS by preventing the cleavage, or hydrolysis, of GTP into GDP. nih.govabmole.comresearchgate.netchemsrc.comnih.govarctomsci.comresearchgate.net This interference with GTP hydrolysis is a key aspect of this compound's agonistic activity. Normally, GTP hydrolysis is stimulated by GTPase-activating proteins (GAPs), which inactivates KRAS by converting GTP to GDP. psu.edu By preventing this process, this compound helps maintain KRAS in its active, GTP-bound state.

Consequent Accumulation of Constitutively Active GTP-Bound KRAS

The prevention of GTP hydrolysis by this compound leads to an accumulation of KRAS in its constitutively active GTP-bound form. nih.govabmole.comresearchgate.netmedchemexpress.comchemsrc.comnih.govarctomsci.commedchemexpress.comresearchgate.netresearchgate.netaacrjournals.orgnih.gov This sustained presence of GTP-bound KRAS results in increased KRAS activity and the subsequent activation of downstream signaling pathways, such as the ERK signal. aacrjournals.orgnih.gov The accumulation of active KRAS contributes to cellular effects like the induction of apoptosis and autophagy in cancer cells. nih.govabmole.comresearchgate.netmedchemexpress.comchemsrc.comprobechem.comlabcompare.comnih.govarctomsci.comresearchgate.netresearchgate.netnih.govresearchgate.netaacrjournals.org

Differential Activation Profiles across KRAS Mutational Variants

This compound's activity is not limited to wild-type KRAS; it also interacts with and affects various KRAS mutational variants. This compound can directly bind to wild-type, G12C, G12D, and G13D mutant KRAS proteins. nih.govmedchemexpress.comchemsrc.comlabcompare.comarctomsci.com While this compound activates wild-type KRAS in a dose-dependent manner, it has also been observed to further enhance the activities of already active KRAS mutants, such as G12C, G12D, and G13D. nih.govmedchemexpress.comchemsrc.comlabcompare.comarctomsci.com Furthermore, cell lines harboring KRAS mutations have shown greater sensitivity to this compound compared to cell lines without such mutations. nih.govresearchgate.netmedchemexpress.comchemsrc.comlabcompare.comresearchgate.netnih.govresearchgate.netaacrjournals.orgnih.gov

Data Tables

Based on the available data, a summary of this compound's effects on different KRAS forms and cell lines can be presented.

KRAS Form/Cell Line TypeThis compound BindingEffect on KRAS ActivityRelative Sensitivity to this compoundSource(s)
Wild-type KRASYesIncreased (dose-dependent)Less sensitive (compared to mutant) nih.govmedchemexpress.comchemsrc.comlabcompare.comarctomsci.com
KRAS G12C mutantYesFurther enhancedMore sensitive nih.govmedchemexpress.comchemsrc.comlabcompare.comarctomsci.com
KRAS G12D mutantYesFurther enhancedMore sensitive nih.govmedchemexpress.comchemsrc.comlabcompare.comarctomsci.com
KRAS G13D mutantYesFurther enhancedMore sensitive nih.govmedchemexpress.comchemsrc.comlabcompare.comarctomsci.com
KRAS K117A mutantNoNo effect- researchgate.netprobechem.comresearchgate.netresearchgate.netnih.gov
Cell lines with KRAS mutation-IncreasedMore sensitive nih.govresearchgate.netmedchemexpress.comchemsrc.comlabcompare.comresearchgate.netnih.govresearchgate.netaacrjournals.orgnih.gov
Cell lines without KRAS mutation--Less sensitive nih.govresearchgate.netmedchemexpress.comchemsrc.comlabcompare.comresearchgate.netnih.govresearchgate.netaacrjournals.orgnih.gov

Activation of Wild-Type KRAS Activity

Studies have demonstrated that this compound is capable of activating wild-type KRAS. In cell-free systems and in human lung cancer cell lines, treatment with this compound resulted in an increase in wild-type KRAS activity in a dose-dependent manner medchemexpress.comnih.govchemsrc.com. This activation is attributed to the compound's ability to promote the accumulation of GTP-bound wild-type KRAS nih.govresearchgate.net. The binding of this compound to the nucleotide-binding pocket, involving interaction with residues like K117, is central to this mechanism researchgate.netprobechem.comnih.govaacrjournals.org.

Data from in vitro experiments quantifying KRAS activity have shown that the addition of this compound leads to increased activity of purified wild-type KRAS protein nih.gov. This dose-dependent activation underscores the direct agonistic effect of this compound on the wild-type form of the protein medchemexpress.comnih.govchemsrc.com.

Potentiation of Oncogenic KRAS Mutant Activities (e.g., G12C, G12D, G13D)

Beyond its effects on wild-type KRAS, this compound also significantly impacts the activity of oncogenic KRAS mutants, including the prevalent G12C, G12D, and G13D variants medchemexpress.comnih.govprobechem.comchemsrc.com. These mutations inherently impair the GTPase activity of KRAS, leading to a predisposition towards the active GTP-bound state even in the absence of external stimuli nih.govnih.govbiorxiv.org. This compound further enhances the already elevated activities of these constitutively active mutant KRAS proteins medchemexpress.comnih.govchemsrc.com.

Research findings indicate that this compound can directly bind to KRAS proteins harboring the G12C, G12D, and G13D mutations medchemexpress.comnih.govprobechem.comchemsrc.com. In vitro assays measuring KRAS activity have shown that while these mutants exhibit higher basal activity compared to wild-type KRAS, treatment with this compound leads to a further potentiation of their activities nih.gov. This suggests that this compound's mechanism of stabilizing the GTP-bound state is also effective on these mutant forms, pushing them to even higher levels of activation nih.gov.

The potentiation of mutant KRAS activity by this compound has been associated with increased signaling through downstream pathways like ERK medchemexpress.comchemsrc.comaacrjournals.org. Cell lines harboring KRAS mutations have been observed to be more sensitive to this compound compared to those without such mutations, correlating the enhanced mutant activity with cellular responses such as suppressed growth and induction of apoptosis and autophagy medchemexpress.comnih.govresearchgate.netchemsrc.comnih.govaacrjournals.org.

The following table summarizes representative data on the effect of this compound on KRAS activity:

KRAS VariantBasal Activity (Arbitrary Units)Activity with this compound (Arbitrary Units)Fold Change (with this compound / Basal)
Wild-TypeLowIncreased (Dose-Dependent)> 1
G12CHigher than WTFurther Enhanced> 1
G12DHigher than WTFurther Enhanced> 1
G13DHigher than WTFurther Enhanced> 1

Note: Data is representative and based on research findings indicating dose-dependent activation and further enhancement of mutant activities medchemexpress.comnih.govchemsrc.com. Specific numerical values may vary depending on experimental conditions and assay methodologies.

The direct binding of this compound to both wild-type and mutant KRAS proteins, coupled with its mechanism of preventing GTP hydrolysis, underlies its ability to function as a KRAS agonist and potentiate the activity of oncogenic KRAS mutants medchemexpress.comnih.govresearchgate.netprobechem.comnih.govchemsrc.com.

In Vitro Pharmacological and Cellular Effects of Kra 533 in Cancer Models

Impact on Cancer Cell Proliferation and Viability

Treatment of human lung cancer cells with KRA-533 has been shown to result in the suppression of cell growth. labcompare.comchemsrc.commedchemexpress.com This growth inhibitory effect is associated with increased KRAS activity induced by this compound. labcompare.comchemsrc.comresearchgate.netmedchemexpress.com

General Growth Suppression in KRAS-Driven Cancer Cell Lines

This compound potently enhances intracellular KRAS activities in various human non-small cell lung cancer (NSCLC) cell lines, which is associated with varying degrees of growth inhibition. labcompare.comaobious.com In NSCLC cell lines bearing KRAS mutations, this compound treatment led to suppressed malignant growth in in vitro models. labcompare.commedchemexpress.com Colony formation assays following treatment with this compound demonstrated a reduction in the number of surviving colonies in these cell lines. labcompare.commedchemexpress.com

Comparative Sensitivity Analysis: KRAS-Mutant versus KRAS Wild-Type Cell Lines

A notable finding from in vitro studies is the differential sensitivity of cancer cell lines to this compound based on their KRAS mutational status. Lung cancer cell lines harboring KRAS mutations have been found to be relatively more sensitive to this compound-mediated cell growth suppression compared to cell lines without KRAS mutations. labcompare.comchemsrc.comchemscene.comresearchgate.netmedchemexpress.comchemlab-tachizaki.comarctomsci.com For instance, cell lines such as A549, H358, H157, Calu-1, and H1972 (all possessing KRAS mutations) showed greater sensitivity to this compound than H292, HCC827, H1975, and H322 cell lines (which lack KRAS mutations). labcompare.comchemscene.comresearchgate.net This suggests that this compound may exhibit relative selectivity for cancer cells driven by mutant KRAS. labcompare.com

Induction of Programmed Cell Death Pathways

This compound-mediated KRAS activation has been shown to promote programmed cell death in human lung cancer cells. labcompare.comchemsrc.comchemscene.comresearchgate.netresearchgate.netmedchemexpress.comsigmaaldrich.com This includes the induction of both apoptosis and autophagic cell death. labcompare.comaobious.comchemsrc.comchemscene.comresearchgate.netresearchgate.netmedchemexpress.comchemlab-tachizaki.comsigmaaldrich.com

Apoptosis Induction Mechanisms

This compound induces apoptotic cell death in cancer cells. labcompare.comaobious.comchemscene.comresearchgate.netresearchgate.net The induction of apoptosis by this compound is associated with increased KRAS activity in a dose-dependent manner. labcompare.comaobious.comchemscene.comresearchgate.netresearchgate.net

Key indicators of apoptosis, such as the activation of caspases and the cleavage of PARP, have been observed following this compound treatment in cancer cells. Studies have shown increased levels of the ratio of active caspase-3 to procaspase-3 and PARP cleavage. labcompare.comaobious.comchemscene.comresearchgate.netresearchgate.net These findings indicate that this compound triggers the caspase-dependent apoptotic pathway. labcompare.comaobious.comchemscene.comresearchgate.netresearchgate.net

Autophagy Induction Mechanisms

In addition to apoptosis, this compound can also induce autophagic cell death. labcompare.comaobious.comchemsrc.comchemscene.comresearchgate.netresearchgate.netmedchemexpress.comsigmaaldrich.com This induction is also associated with enhanced KRAS activity. labcompare.comsigmaaldrich.com Markers of autophagy, such as the conversion of LC3-I to LC3-II and the expression of Beclin-1, have been shown to increase upon treatment with this compound. sigmaaldrich.com Furthermore, this compound enhanced the percentage of cells exhibiting GFP-LC3 aggregates (GFP-LC3vac), which is indicative of increased autophagosome formation. labcompare.comsigmaaldrich.com These observations suggest that this compound promotes autophagic processes in cancer cells. labcompare.comsigmaaldrich.com

Here is a summary of selected in vitro findings:

Cell LineKRAS StatusThis compound Effect on Growth SuppressionThis compound Effect on KRAS ActivityApoptosis InductionAutophagy Induction
A549MutantSensitiveEnhancedYesYes
H358MutantSensitiveEnhancedNot specifiedNot specified
H157MutantSensitiveEnhancedYesYes
Calu-1MutantSensitiveEnhancedYesYes
H1972MutantSensitiveEnhancedNot specifiedNot specified
H292Wild-TypeLess SensitiveLess Enhanced/No effect researchgate.netLess pronouncedLess pronounced
HCC827Wild-TypeLess SensitiveEnhanced to a greater extent aobious.comchemscene.comresearchgate.netNot specifiedNot specified
H1975Wild-TypeLess SensitiveEnhancedNot specifiedNot specified
H322Wild-TypeLess SensitiveEnhancedNot specifiedNot specified

Note: Specific quantitative data for all effects across all cell lines were not consistently available in the provided sources, hence qualitative descriptions are used where necessary.

Analysis of LC3-II Accumulation

This compound has been shown to induce autophagic cell death in addition to apoptosis nih.govresearchgate.net. Analysis of autophagy markers, such as LC3-I/LC3-II and p62, following this compound treatment has been conducted researchgate.net. LC3-II is a lipidated form of LC3 that is recruited to autophagosomal membranes, and its accumulation is indicative of increased autophagosome formation researchgate.net. Studies using Western blot analysis have demonstrated a dose-dependent increase in LC3-II levels in various cancer cell lines, including A549, H157, Calu-1, and H292, upon treatment with this compound researchgate.net. Concurrently, a dose-dependent decrease in p62, an autophagy receptor degraded during autophagy, was observed researchgate.net. Further quantitative analysis using a GFP-LC3 construct revealed that this compound enhanced the percentage of cells with punctate GFP-LC3 structures, which represent autophagosomes, in a dose-dependent manner researchgate.net. These findings collectively indicate that this compound can induce autophagy in cancer cells researchgate.net.

An example of LC3-II accumulation data is presented below, based on findings from in vitro studies:

Cell LineThis compound Concentration (µM)Observation (LC3-II Levels)Reference
A549Increasing (e.g., 0, 5, 10, 15)Dose-dependent increase researchgate.net
H157Increasing (e.g., 0, 5, 10, 15)Dose-dependent increase researchgate.net
Calu-1Increasing (e.g., 0, 5, 10, 15)Dose-dependent increase researchgate.net
H292Increasing (e.g., 0, 5, 10, 15)Dose-dependent increase researchgate.net

Modulation of Downstream Intracellular Signaling Pathways in Cancer Cells

This compound's agonistic activity on KRAS leads to the modulation of key downstream signaling pathways critical for cancer cell survival and proliferation medchemexpress.comaacrjournals.org. The activation of KRAS by this compound results in the downstream propagation of signals through pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades aacrjournals.orgresearchgate.net.

Activation of the ERK Pathway (e.g., pERK)

The ERK pathway, a major downstream effector of KRAS, is activated upon this compound treatment aacrjournals.orgresearchgate.net. Studies have shown that this compound treatment leads to increased levels of phosphorylated ERK (pERK) medchemexpress.comchemsrc.commedchemexpress.cn. This activation is dose-dependent in certain cell lines, such as H157 cells medchemexpress.comchemsrc.commedchemexpress.cn. The increase in pERK levels is associated with other cellular effects, including the induction of apoptosis medchemexpress.comchemsrc.commedchemexpress.cn.

Data illustrating the effect of this compound on pERK levels in H157 cells is summarized below:

Cell LineThis compound Concentration (µM)Observation (pERK Levels)Reference
H157Increasing (e.g., 0 to 15)Dose-dependent increase medchemexpress.comchemsrc.commedchemexpress.cn

Interactions with Other Key Signaling Nodes (e.g., Akt)

While the primary focus of research on this compound's downstream effects has been on the MAPK/ERK pathway, KRAS signaling also interacts with other crucial nodes, including the PI3K/AKT/mTOR pathway aacrjournals.orgresearchgate.net. Although the provided search results primarily detail the activation of the ERK pathway and the induction of autophagy and apoptosis, the broader context of KRAS signaling indicates potential interactions with the Akt pathway aacrjournals.orgresearchgate.net. The PI3K/AKT/mTOR pathway is another major downstream effector of activated KRAS and plays a significant role in regulating cell growth, survival, and metabolism researchgate.netnih.gov. While direct data on this compound's specific modulation of Akt in the provided results is limited compared to ERK, the known interconnectedness of KRAS signaling pathways suggests that Akt could be influenced, either directly or indirectly, by this compound-mediated KRAS activation aacrjournals.orgresearchgate.netnih.gov. Further detailed research would be required to fully elucidate the extent and nature of this compound's interactions with the Akt signaling node.

In Vivo Antitumor Efficacy and Pharmacodynamic Biomarkers of Kra 533

Demonstrated Efficacy in Preclinical Cancer Models

Preclinical studies utilizing various cancer models, with a specific focus on lung cancer harboring KRAS mutations, have provided evidence for the antitumor efficacy of KRA-533. These investigations have employed both xenograft models and genetically engineered mouse models to assess the compound's ability to inhibit tumor growth.

Suppression of Tumor Growth in KRAS-Mutant Lung Cancer Xenografts

Studies in lung cancer mutant KRAS xenograft models have shown that this compound effectively suppresses tumor growth. This suppression has been observed to occur in a dose-dependent manner. wikipedia.orgscispace.comnih.gov These findings indicate that this compound possesses the ability to inhibit the proliferation or enhance the death of KRAS-mutant cancer cells within a living system, leading to a reduction in tumor size or growth rate.

An illustration of the dose-dependent suppression of tumor growth in KRAS-mutant lung cancer xenografts by this compound is conceptually represented in the table below, based on described research findings. wikipedia.orgscispace.comnih.gov

This compound Dose (mg/kg)Tumor Growth Suppression
LowModerate Suppression
MediumSignificant Suppression
HighGreater Suppression

Note: Specific numerical data for tumor growth suppression at different doses were not available in the provided search snippets, but the dose-dependent relationship was consistently reported.

Evaluation in Genetically Engineered Mutant KRAS-Driven Lung Cancer Models

Beyond xenografts, this compound has also been evaluated in genetically engineered mutant KRAS-driven lung cancer models. In these models, where the expression of mutant KRAS directly drives tumor development, this compound suppressed malignant growth. dntb.gov.uascispace.comnih.govnih.gov The efficacy in these models further supports the potential of this compound as a therapeutic agent for cancers driven by oncogenic KRAS.

Molecular and Cellular Changes in Tumor Tissues In Vivo

To understand the mechanisms underlying the observed antitumor efficacy, investigations have been conducted to analyze the molecular and cellular changes induced by this compound within tumor tissues in vivo. These studies have focused on key pharmacodynamic biomarkers related to KRAS activity and cell death pathways.

Analysis of Active KRAS Accumulation within Tumor Tissues

Treatment with this compound has been shown to result in the accumulation of active KRAS within tumor tissues. scispace.com This is consistent with the proposed mechanism of action where this compound, as a KRAS agonist, prevents the hydrolysis of GTP, thereby increasing the levels of GTP-bound, active KRAS. wikipedia.orgdntb.gov.uascispace.comnih.govnih.gov

Histopathological Confirmation of Apoptosis and Autophagy Markers in Tumors

Analyses of tumor tissues have provided histopathological confirmation of the induction of both apoptosis and autophagy following this compound treatment. Markers associated with these programmed cell death pathways were observed in the tumors. wikipedia.orgscispace.comnih.gov The induction of apoptosis and autophagy by this compound was also found to be dose-dependent in tumor tissues. wikipedia.orgscispace.com In cellular studies, this compound enhanced KRAS activity in a dose-dependent manner, which was associated with increased levels of pERK, the ratio of active caspase 3 to procaspase 3, and PARP cleavage, all indicative of apoptotic cell death. wikipedia.org Furthermore, this compound increased the percentage of cells exhibiting LC3-GFP aggregates, a marker for autophagy, in a dose-dependent manner in cellular models. scispace.com

The dose-dependent induction of apoptosis and autophagy markers in tumor tissues by this compound is conceptually summarized below, based on research findings. wikipedia.orgscispace.comnih.gov

This compound Dose (mg/kg)Apoptosis MarkersAutophagy Markers
LowIncreasedIncreased
MediumFurther IncreasedFurther Increased
HighMost IncreasedMost Increased

Note: Specific numerical data for the levels of apoptosis and autophagy markers were not available in the provided search snippets, but the dose-dependent increase was consistently reported.

Kra 533 S Broader Biological Implications and Contextual Interactions

Influence on Metabolic Reprogramming in Non-Cancerous Cells

Research indicates that KRA-533 can influence metabolic reprogramming, particularly in non-cancerous cellular contexts, through its interaction with the KRAS signaling axis. This influence has been observed in studies investigating the compound's effects on specific cell types, such as oligodendrocytes.

Mediation of ErbB Receptor Effects on LDHA Expression in Oligodendrocytes

This compound has been shown to mediate the effects of ErbB receptors on the expression of Lactate Dehydrogenase A (LDHA) in oligodendrocytes (MOs). Studies utilizing Plp-dnEGFR MOs, which express a dominant-negative epidermal growth factor receptor (EGFR), demonstrated that treatment with this compound increased LDHA expression. This increase was observed at both the mRNA and protein levels.

The mediation by K-Ras is significant, as K-Ras is positioned upstream of both the Akt and Erk pathways, which are known to be critical for central nervous system (CNS) myelin development. This suggests a role for this compound, through K-Ras agonism, in influencing metabolic processes linked to myelination in these non-cancerous glial cells.

Quantitative data from studies in Plp-dnEGFR MOs illustrate the effect of this compound on LDHA expression:

Treatment (1 day)LDHA Protein Level (Ratio to Vehicle)LDHA mRNA Level (Ratio to Vehicle)
Vehicle1.01.0
This compound (0.5 µM)Not specified~1.3
This compound (1.0 µM)~1.5~1.6

Data derived from experimental results in Plp-dnEGFR MOs treated with this compound.

Concomitant Activation of ERK and Akt Pathways in Specific Cell Types

A notable effect of this compound is the concomitant activation of the Extracellular signal-regulated kinase (ERK) and Akt pathways in specific cell types. This activation is a direct consequence of this compound's function as a KRAS agonist. mpg.denih.govnih.govresearchgate.net

In the context of oligodendrocytes, treatment with this compound that led to increased LDHA expression was observed to occur concomitantly with the activation of both the Erk and Akt pathways. This finding supports the role of K-Ras as a mediator upstream of these crucial signaling cascades in these non-cancerous cells.

Strategic Positioning of Kra 533 in Cancer Therapeutics

Complementary Role to Existing KRAS Inhibitors (e.g., G12C-Specific Inhibitors)

The landscape of KRAS-targeted therapy has evolved significantly with the advent of inhibitors specifically targeting the KRAS G12C mutation, such as sotorasib (B605408) and adagrasib. aacrjournals.orgnih.govnih.gov These inhibitors primarily target KRAS in its inactive, GDP-bound state or the specific G12C mutant. nih.govd-nb.info However, the clinical efficacy of these inhibitors is often limited by the development of resistance. aacrjournals.orgmasseycancercenter.org

KRA-533, as a KRAS agonist that promotes the active, GTP-bound state, presents a distinct mechanistic approach compared to these inhibitors. This difference in mechanism suggests a potential complementary role for this compound within the broader strategies for targeting KRAS-driven cancers. While G12C-specific inhibitors aim to shut down the aberrant signaling originating from a particular mutant, this compound appears to leverage the context of KRAS addiction in mutant cells to induce cell death through hyper-activation and subsequent apoptotic and autophagic pathways. aacrjournals.orgresearchgate.netnih.govresearchgate.net This could be particularly relevant in scenarios where tumors are not driven by the G12C mutation or have developed resistance to G12C-specific inhibition.

Potential Strategies for Overcoming Intrinsic and Acquired Resistance to KRAS-Targeting Agents

Resistance to KRAS-targeting agents is a significant challenge in cancer treatment. Mechanisms of resistance are diverse and can include the emergence of secondary KRAS mutations, activation of bypass signaling pathways (such as through MET amplification or mutations in NRAS, BRAF, MAP2K1, and RET), and activation of alternative survival pathways like PI3K/AKT/mTOR or MAPK signaling, which can operate independently of direct RAS signaling. aacrjournals.orgnih.govnih.gov Intrinsic or adaptive resistance can also stem from concurrent genetic alterations not directly targeted by existing inhibitors. aacrjournals.org

This compound's mechanism of action, which involves increasing the active, GTP-bound form of KRAS, offers a potential strategy to circumvent certain resistance mechanisms that rely on maintaining KRAS in an inactive state or activating alternative pathways downstream of inhibited KRAS. By directly promoting the active state, this compound might overcome resistance mechanisms that interfere with the binding or efficacy of inhibitors targeting the inactive or specific mutant forms. The observation that this compound induces apoptosis and autophagy through increased KRAS activity suggests it could potentially overcome resistance driven by mechanisms that block these cell death pathways downstream of KRAS signaling. researchgate.netnih.govresearchgate.net

Feasibility of Combination Therapeutic Approaches with this compound to Enhance Efficacy

The complexity of KRAS-driven cancers and the multi-faceted nature of resistance mechanisms underscore the potential for combination therapeutic approaches. While specific preclinical or clinical data on combinations involving this compound were not extensively detailed in the search results, the distinct mechanism of this compound provides a strong rationale for exploring such strategies.

Combining this compound with agents that target complementary pathways or resistance mechanisms could enhance therapeutic efficacy and potentially prevent or delay the emergence of resistance. For instance, combining this compound with inhibitors of downstream effectors in the MAPK or PI3K pathways, or with agents targeting bypass signaling routes, could create a more comprehensive blockade of pro-survival signaling in cancer cells. researchgate.net Given that this compound induces apoptosis and autophagy, combinations with agents that modulate these processes could also be explored to amplify the cytotoxic effects. Preclinical studies demonstrating this compound's ability to suppress tumor growth in KRAS-mutant lung cancer xenografts provide a foundation for investigating its use in combination regimens. researchgate.netnih.govresearchgate.net

Data from preclinical studies on this compound include observations on its effects on KRAS activity and downstream signaling:

Treatment (A549 cells)This compound ConcentrationEffect on KRAS-GTPEffect on pERKEffect on Apoptosis (Active Caspase 3/PARP Cleavage)Effect on Autophagy (Beclin1/LC3-II)
This compound5 µMIncreasedIncreasedIncreasedIncreased
This compound10 µMIncreasedIncreasedIncreasedIncreased
This compound15 µMIncreasedIncreasedIncreasedIncreased

Based on data from ResearchGate researchgate.net. Note: This table summarizes qualitative trends observed in preclinical experiments. Specific quantitative data may vary depending on experimental conditions.

Further research is needed to systematically evaluate the efficacy of this compound in combination with various targeted therapies and chemotherapy regimens in relevant preclinical models and, if warranted, in clinical trials.

Current Limitations and Future Research Directions for Kra 533

Translational Research Gaps and Clinical Applicability Considerations

While preclinical studies in lung cancer cell lines and xenograft models have shown KRA-533's ability to suppress tumor growth, a significant gap remains in translating these findings to human clinical settings. The clinical applicability of a KRAS agonist requires careful consideration, particularly given that constitutively active KRAS is a known driver of oncogenesis. Further research is needed to determine if the pro-apoptotic and autophagic effects observed with this compound in preclinical models can be safely and effectively induced in patients.

Absence of Reported Studies in Specific Cancer Types (e.g., Leukemia)

Although KRAS mutations are prevalent in various cancer types, including leukemia, research on the utilization of this compound in leukemia treatments has not been reported to date. This represents a significant gap in the translational research for this compound. Given the role of activating RAS mutations in the progression and drug resistance of certain leukemias, exploring the effects of this compound in preclinical models of KRAS-mutant leukemia could be a valuable future research direction.

Pharmacokinetic and Pharmacodynamic Optimization Studies

Detailed pharmacokinetic (PK) and pharmacodynamic (PD) studies specifically focused on this compound are crucial for its further development. While preclinical studies have indicated that this compound can suppress tumor growth in a dose-dependent manner in lung cancer models and that doses between 7.5 and 30 mg/kg provided an optimal therapeutic index in those models, comprehensive PK/PD profiling in relevant species is necessary to understand its absorption, distribution, metabolism, and excretion, as well as the relationship between exposure and effect. Such studies would inform rational dose selection and scheduling for future investigations.

Development of this compound Derivatives with Enhanced Specificity or Potency

The development of derivatives of this compound with enhanced specificity for mutant KRAS or increased potency could improve its therapeutic profile. This compound is reported to bind to the GTP/GDP-binding pocket and interact with K117, and its activity is dependent on this interaction. However, further research into the precise binding characteristics and potential off-target effects could guide the design of modified compounds. Exploring structural modifications to improve binding affinity, target specificity for particular KRAS mutations, or enhance intracellular delivery could lead to more effective and potentially less toxic agents.

Investigation of Resistance Mechanisms to this compound Therapy and Mitigation Strategies

Understanding potential mechanisms of resistance to this compound is critical for anticipating and overcoming treatment failure. While a mutation at K117 in KRAS has been shown to abrogate this compound binding and activity in preclinical studies, other potential resistance mechanisms have not been specifically reported for this compound. Drawing from the broader field of KRAS-targeted therapies, resistance can arise through various mechanisms, including secondary KRAS mutations, activation of bypass signaling pathways (e.g., MAPK, PI3K/AKT/mTOR), or changes in the tumor microenvironment. Future research should investigate if similar or novel resistance mechanisms emerge upon treatment with this compound and explore strategies to mitigate such resistance, potentially through combination therapies targeting parallel or downstream pathways.

Q & A

Q. What is the molecular mechanism by which KRA-533 modulates KRAS activity in cancer cells?

this compound directly binds to the GTP/GDP-binding pocket of KRAS, inhibiting GTP hydrolysis. This results in the accumulation of GTP-bound KRAS, a constitutively active form that triggers apoptotic and autophagic cell death pathways. Methodologically, this mechanism is validated using in vitro GDP/GTP exchange assays and structural studies (e.g., mutational analysis of KRAS residues like K117A, which abolishes this compound binding) . Researchers should also employ techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinity.

Q. How do researchers validate the specificity of this compound for KRAS-mutant cancer cells?

Comparative studies using KRAS-mutant versus wild-type cell lines are critical. For example, lung cancer cell lines with KRAS mutations (e.g., G12C or G12V) show greater sensitivity to this compound than wild-type counterparts. Researchers should pair this with genetic validation, such as CRISPR-mediated KRAS knockout or rescue experiments, to confirm on-target effects . Dose-response curves (IC50 calculations) and Western blotting for GTP-KRAS levels can further differentiate specificity.

Q. What experimental models are most suitable for evaluating this compound efficacy in preclinical studies?

  • In vitro : Use KRAS-mutant cell lines (e.g., A549 for lung cancer) and isogenic pairs to isolate mutation-specific effects.
  • In vivo : Mutant KRAS-driven xenograft models or genetically engineered mouse models (GEMMs) are preferred. Tumor volume measurements, histopathology, and survival analysis are key endpoints .
  • Include toxicity assessments in normal tissues (e.g., liver, kidney) to evaluate therapeutic index.

Advanced Research Questions

Q. How can researchers reconcile contradictory data when this compound exhibits off-target effects, such as modulating FBL expression in inflammatory contexts?

In LPS-treated cell models, this compound was shown to upregulate FBL mRNA and protein levels via mechanisms independent of KRAS activation . To isolate KRAS-specific effects:

  • Use siRNA or CRISPR to knock down FBL and assess whether this compound’s apoptotic/autophagic effects persist.
  • Conduct transcriptomic profiling (RNA-seq) to identify KRAS-dependent versus -independent pathways.
  • Validate findings in KRAS-null models or with K117A-mutant KRAS, which is unresponsive to this compound .

Q. What methodologies are recommended for analyzing the dual apoptotic and autophagic cell death pathways induced by this compound?

  • Apoptosis : Quantify caspase-3/7 activity (fluorogenic assays) and Annexin V/PI staining via flow cytometry.
  • Autophagy : Monitor LC3-II/LC3-I ratio (Western blot) and autophagosome formation (fluorescence microscopy with GFP-LC3 reporters).
  • Use pharmacological inhibitors (e.g., chloroquine for autophagy, Z-VAD-FMK for apoptosis) to dissect pathway contributions .

Q. How should researchers design dose-response experiments to determine the optimal therapeutic window of this compound in vivo?

  • Employ a range of doses (e.g., 10–100 mg/kg) in xenograft models, with longitudinal measurements of tumor growth (caliper or bioluminescence imaging) and body weight.
  • Collect plasma and tumor tissues for pharmacokinetic (PK) and pharmacodynamic (PD) analyses, such as LC-MS/MS for drug concentration and ELISA for GTP-KRAS levels .
  • Use nonlinear regression models (e.g., sigmoidal dose-response curves) to calculate EC50 and MTD (maximum tolerated dose).

Q. What strategies can be used to investigate synergistic effects between this compound and other targeted therapies?

  • Combination screens : Test this compound with inhibitors of downstream KRAS effectors (e.g., MEK, PI3K) using a matrix of concentrations.
  • Synergy quantification : Calculate combination indices (CI) via the Chou-Talalay method, where CI < 1 indicates synergy.
  • Mechanistic validation : Assess pathway modulation via phospho-proteomics (e.g., p-ERK, p-AKT) and functional assays (e.g., colony formation) .

Methodological Best Practices

  • Data Contradiction Analysis : When conflicting results arise (e.g., pro-survival vs. pro-death signals), employ orthogonal assays (e.g., genetic rescue, pathway-specific inhibitors) to isolate variables .
  • Experimental Controls : Include KRAS wild-type cells, vehicle-treated cohorts, and K117A-mutant KRAS models to validate target engagement .
  • Statistical Rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons and survival analysis (Kaplan-Meier curves with log-rank tests) for in vivo studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.